molecular formula C19H31N3O10S2 B12719856 methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate CAS No. 81877-63-6

methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate

Cat. No.: B12719856
CAS No.: 81877-63-6
M. Wt: 525.6 g/mol
InChI Key: YOMGDVUJICOVOV-ILCIEYQTSA-N
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Description

The compound “methyl (1Z)-N-[[(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spiro structure, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. Typical synthetic routes may include:

  • Formation of the spiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran] core through cyclization reactions.
  • Introduction of the oxysulfinyl and carbamoyl groups via nucleophilic substitution or addition reactions.
  • Final methylation and dimethylamino group introduction through alkylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents and solvents.
  • Optimization of temperature, pressure, and reaction time.
  • Implementation of purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

    Oxidation: Conversion of sulfide to sulfoxide or sulfone.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution at reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

This compound may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Inhibiting or activating biological pathways.

    Interacting with nucleic acids: Modulating gene expression or replication.

    Altering cellular processes: Affecting cell signaling, metabolism, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other spiro compounds or those with similar functional groups. Examples include:

  • Spiro[1,3-dioxolane] derivatives.
  • Sulfinyl and carbamoyl-containing compounds.
  • Dimethylamino-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and spiro structure, which may confer unique reactivity and biological activity compared to similar compounds.

Properties

CAS No.

81877-63-6

Molecular Formula

C19H31N3O10S2

Molecular Weight

525.6 g/mol

IUPAC Name

methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxy-2-(dimethylamino)-2-oxoethanimidothioate

InChI

InChI=1S/C19H31N3O10S2/c1-17(2)27-10-19(32-17)13(12-11(9-26-19)28-18(3,4)29-12)31-34(25)22(7)16(24)30-20-14(33-8)15(23)21(5)6/h11-13H,9-10H2,1-8H3/b20-14-/t11-,12-,13+,19+,34?/m1/s1

InChI Key

YOMGDVUJICOVOV-ILCIEYQTSA-N

Isomeric SMILES

CC1(OC[C@]2(O1)[C@H]([C@H]3[C@@H](CO2)OC(O3)(C)C)OS(=O)N(C)C(=O)O/N=C(/C(=O)N(C)C)\SC)C

Canonical SMILES

CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)OS(=O)N(C)C(=O)ON=C(C(=O)N(C)C)SC)C

Origin of Product

United States

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